1-(2-Methylphenyl)propan-2-one
Overview
Description
“1-(2-Methylphenyl)propan-2-one” is also known as “2’-Methylpropiophenone”. It has a molecular formula of C10H12O and a molecular weight of 148.20200 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propiophenone backbone with a methyl group attached to the second carbon of the phenyl ring . The exact mass is 148.08900 .
Physical and Chemical Properties Analysis
“this compound” has a density of 0.963g/cm3, a boiling point of 219.5ºC at 760mmHg, and a flash point of 93.8ºC . It has a LogP value of 2.58770, indicating its lipophilicity .
Scientific Research Applications
X-ray Structures and Computational Studies
1-(2-Methylphenyl)propan-2-one and its derivatives have been studied extensively in the field of X-ray crystallography and computational chemistry. For instance, cathinones like 1-(4-methylphenyl)propan-1-one have been characterized by FTIR, UV–Vis, and multinuclear NMR spectroscopy. Their structures were determined using single-crystal X-ray diffraction, and their geometries were optimized using density functional theory (DFT) methods. These studies aid in understanding the molecular structures and properties of these compounds (Nycz et al., 2011).
Transformations in Chemical Reactions
The transformation reactions of related compounds, like 1-(2-aminophenyl)propan-2-ol, have been studied under various conditions. These studies have explored the use of different catalysts, such as carbon, titania, and zeolite-supported metals, to achieve high selectivity and conversion rates in the production of compounds like 2-methylindoline (Bernas et al., 2015).
Polycyclic Polyphenol Lactone Skeletons
Novel derivatives of 2-methyl-1-(2,3,4,6-tetrahydroxyphenyl)propan-1-one have been isolated from natural sources like Achyrocline satureioides. These compounds have shown potential in antibacterial activities and significant impact on anti-cancer cell properties. This research opens up possibilities for new therapeutic agents based on these molecular structures (Wang et al., 2021).
Synthesis and Antimicrobial Activity
(3-Alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds, have been synthesized and tested for antimicrobial activities. These studies contribute to the development of new antimicrobial agents and provide insights into the structure-activity relationships of these compounds (Čižmáriková et al., 2020).
Catalytic Applications in Chemical Synthesis
The transformation of compounds related to this compound has been explored in various catalytic processes. For instance, the study of the transformation reaction of 1-(2-aminophenyl)propan-2-ol at 200°C under argon pressure using various catalysts like carbon, titania, and zeolite supported metals highlights the potential of these compounds in catalytic applications. This research contributes to the understanding of catalytic processes and the development of new catalytic methods for chemical synthesis (Bernas et al., 2015).
Novel Derivatives and Biological Activities
Research into the isolation of novel derivatives from natural sources, such as Achyrocline satureioides, has led to the discovery of compounds with significant anti-cancer and anti-inflammatory activities. This includes derivatives like 2-methyl-1-(2,3,4,6-tetrahydroxyphenyl)propan-1-one, which have potential applications in pharmaceuticals and therapeutics (Wang et al., 2021).
Safety and Hazards
“1-(2-Methylphenyl)propan-2-one” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Mechanism of Action
Target of Action
Similar compounds such as cathinone derivatives, which have structural similarities with phenethylamine, display psychoactive properties by inhibiting protein-transporting monoamines (dopamine, noradrenaline, and serotonin) of the synaptic gap .
Mode of Action
It’s known that ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It’s known that similar compounds like phenylacetone, a metabolite of amphetamine and methamphetamine, are involved in the biodegradation of amphetamine .
Pharmacokinetics
Similar compounds like phenylacetone occur as a metabolite of amphetamine and methamphetamine via fmo3-mediated oxidative deamination .
Result of Action
Similar compounds like phenylacetone are oxidized to benzoic acid, which is converted to hippuric acid by glycine n-acyltransferase (glyat) enzymes prior to excretion .
Action Environment
It’s known that similar compounds like phenylacetone are soluble in organic solvents .
Properties
IUPAC Name |
1-(2-methylphenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLPDLDAOMBERO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370131 | |
Record name | 1-(2-methylphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51052-00-7 | |
Record name | 1-(2-methylphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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